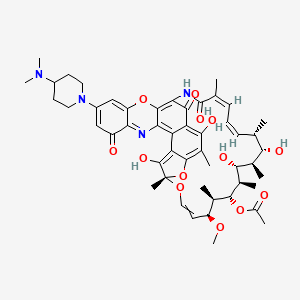
Rifalogue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifalogue is a derivative of rifamycin, a class of antibiotics known for their potent bactericidal activity. This compound has been engineered to retain high efficacy even in challenging environments, such as the acidic conditions found within lysosomes . This compound is particularly noted for its ability to target and kill intracellular bacteria, making it a valuable tool in the fight against antibiotic-resistant infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifalogue is synthesized through a series of chemical reactions that modify the structure of rifamycinOne common method involves the conjugation of this compound to an antibody using a thiol-maleimide linker, which ensures site-specific attachment . The reaction conditions typically include a controlled pH environment and the presence of reducing agents to facilitate the conjugation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the fermentation of the rifamycin-producing bacteria, followed by extraction and purification of the rifamycin. Subsequent chemical modifications are carried out in a controlled environment to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Rifalogue undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule to enhance its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Reducing agents: Such as dithiothreitol, used to facilitate thiol-maleimide conjugation.
Oxidizing agents: Such as hydrogen peroxide, used in oxidation reactions.
Solvents: Such as dimethyl sulfoxide, used to dissolve reactants and facilitate reactions.
Major Products Formed
These derivatives can be further tested for their efficacy against different bacterial strains .
Scientific Research Applications
Rifalogue has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibiotic activity.
Biology: Employed in research on bacterial infections, particularly those caused by antibiotic-resistant strains.
Medicine: Investigated for its potential use in treating infections that are difficult to manage with conventional antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Rifalogue exerts its effects by targeting bacterial RNA polymerase, an enzyme essential for bacterial transcription. The compound binds to the enzyme, inhibiting its activity and preventing the bacteria from synthesizing RNA. This leads to the death of the bacterial cell. The incorporation of a protease-cleavable linker ensures that this compound is released only within the lysosome, where it can effectively kill intracellular bacteria .
Comparison with Similar Compounds
Rifalogue is unique in its ability to retain high efficacy in acidic environments and to target intracellular bacteria. Similar compounds include:
Rifampicin: Another rifamycin derivative, but with less stability in acidic conditions.
Rifabutin: Known for its activity against Mycobacterium avium complex, but less effective against other bacterial strains.
Rifapentine: Used primarily in the treatment of tuberculosis, with a longer half-life than rifampicin.
This compound stands out due to its enhanced stability and targeted delivery, making it a promising candidate for treating challenging bacterial infections .
Properties
Molecular Formula |
C50H62N4O13 |
|---|---|
Molecular Weight |
927.0 g/mol |
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
InChI Key |
GBSDCXVMKJSZDN-FNRWMTRLSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

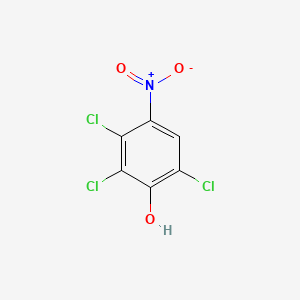
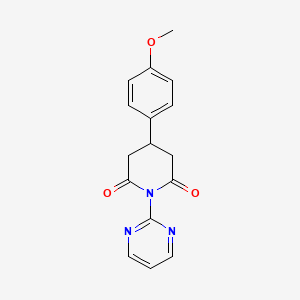
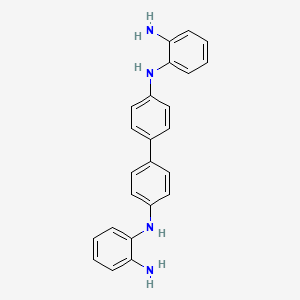
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)

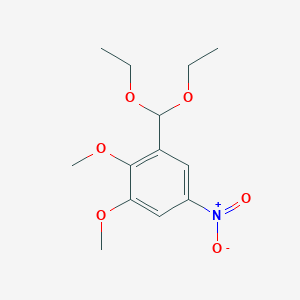
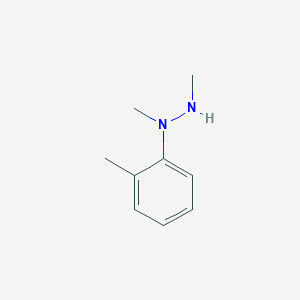
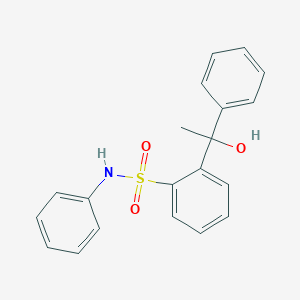
![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
